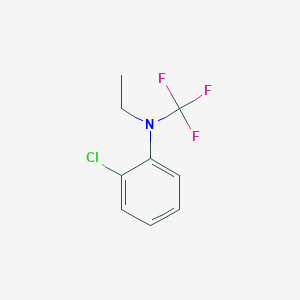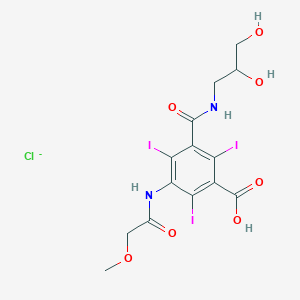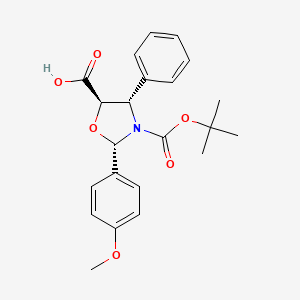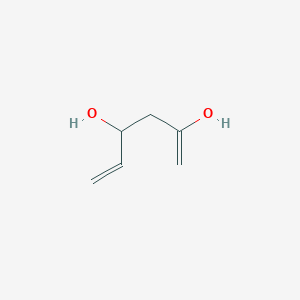
Hexa-1,5-diene-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-1,5-diene-2,4-diol is an organic compound characterized by the presence of two hydroxyl groups and two double bonds within a six-carbon chain. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexa-1,5-diene-2,4-diol can be synthesized through the pinacolic reduction of acrolein. This method involves the reduction of acrolein in the presence of a suitable reducing agent, leading to the formation of the desired diol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic reduction processes. These processes typically employ catalysts such as silver or other transition metals to facilitate the reduction of precursor compounds under controlled conditions .
Analyse Chemischer Reaktionen
Hexa-1,5-diene-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and osmium tetroxide .
Reduction: Reduction of this compound can lead to the formation of saturated diols. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum .
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides .
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, saturated diols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexa-1,5-diene-2,4-diol has several scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various cyclic and acyclic compounds through reactions such as Diels-Alder cycloaddition .
Biology and Medicine: Research has shown that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. These derivatives are being investigated for their potential use as anticancer agents .
Industry: In the industrial sector, this compound is used as a solvent and a blending agent in perfume compositions. Its specific gravity, which is almost identical to that of water, makes it suitable for various technical applications .
Wirkmechanismus
The mechanism of action of Hexa-1,5-diene-2,4-diol involves its ability to participate in pericyclic reactions, such as the Diels-Alder cycloaddition. This reaction proceeds through a cyclic transition state, where the compound’s double bonds interact with a dienophile to form a six-membered ring . Additionally, the compound’s hydroxyl groups can engage in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Hexa-1,5-diene-2,4-diol can be compared with other similar compounds, such as:
1,3-Butadiene: A simple conjugated diene used in the synthesis of polymers. Unlike this compound, 1,3-butadiene lacks hydroxyl groups, limiting its reactivity in certain types of reactions .
Isoprene: Another conjugated diene used in the production of synthetic rubber. Isoprene also lacks hydroxyl groups, making it less versatile in terms of chemical modifications compared to this compound .
1,5-Hexadiene: A non-conjugated diene with a similar carbon chain length but without hydroxyl groups. This compound behaves independently in reactions, unlike this compound, which can participate in both diene and diol reactions .
Unique Features: The presence of both double bonds and hydroxyl groups in this compound makes it a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
59479-92-4 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
hexa-1,5-diene-2,4-diol |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3,6-8H,1-2,4H2 |
InChI-Schlüssel |
OJJKOZBUTGAGMB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CC(=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


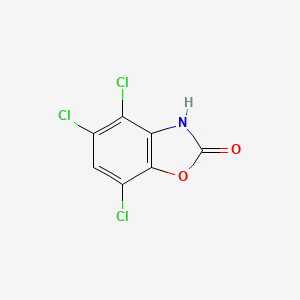
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)

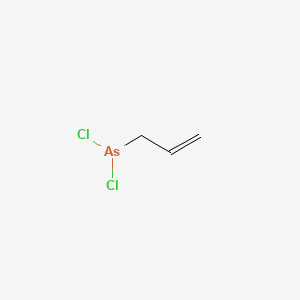
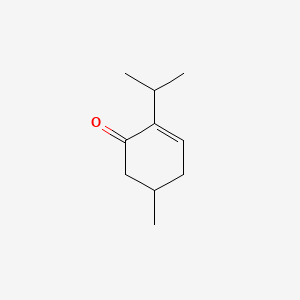
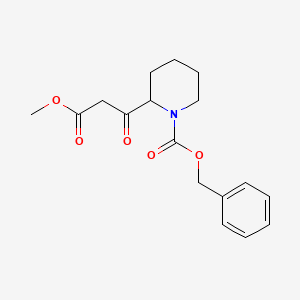
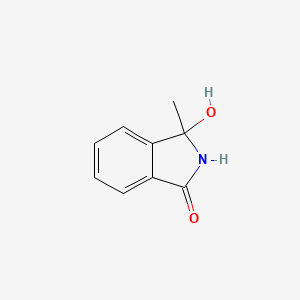
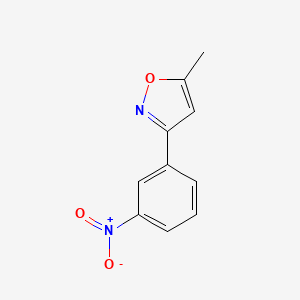
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)
